Optimal Lipophilicity for CNS Drug-Likeness
The target compound's computed XLogP3-AA of 1.8 places it within the optimal lipophilicity range (1–3) recommended for CNS drug candidates, striking a balance between blood-brain barrier permeability and aqueous solubility. In direct comparison, the 2-methyl analog (XLogP3-AA = 1.0) is significantly more polar, potentially limiting passive membrane diffusion, while the 2-phenyl analog (XLogP3-AA = 2.3) is more lipophilic and carries higher risk of CYP-mediated metabolism and poor solubility [1][2][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 2-Methyl analog: XLogP3-AA = 1.0; 2-Ethyl analog: XLogP3-AA = 1.5; 2-Phenyl analog: XLogP3-AA = 2.3; 2-CF₃ analog: XLogP3-AA = 1.6 |
| Quantified Difference | Target is +0.8 logP units above methyl; −0.5 logP units below phenyl; +0.3 above ethyl; +0.2 above CF₃ |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2019–2024 release); consistent algorithm across all comparators |
Why This Matters
An XLogP3-AA of 1.8 is widely considered a 'sweet spot' for CNS drug-likeness, offering a superior balance of permeability and metabolic stability compared to the too-polar methyl or too-lipophilic phenyl derivatives.
- [1] PubChem CID 130679895, 2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine, XLogP3-AA = 1.8. View Source
- [2] PubChem CID 229272, 2-Methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine, XLogP3-AA = 1.0. View Source
- [3] PubChem CID 14913094, 2-Phenylthiazolo[5,4-d]pyrimidin-7-amine, XLogP3-AA = 2.3. View Source
